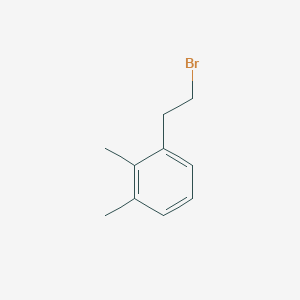

1-(2-Bromoethyl)-2,3-dimethylbenzene

Description

Structural Classification and Nomenclature within Benzylic Halide Chemistry

According to IUPAC nomenclature, the compound is named 1-(2-Bromoethyl)-2,3-dimethylbenzene . quora.com It belongs to the broad class of aralkyl halides, which are compounds containing a halogen atom attached to an alkyl side chain of an aromatic ring.

It is crucial to distinguish this compound from a true benzylic halide. In a benzylic halide, the halogen atom is directly bonded to the carbon atom that is, in turn, directly attached to the aromatic ring. In the case of this compound, the bromine atom is situated on the second carbon of the ethyl side chain (the β-carbon), making it a phenylethyl bromide derivative. This structural nuance significantly influences its reactivity, differentiating it from its benzylic isomers. While aryl halides feature a halogen directly bonded to the sp²-hybridized carbon of the aromatic ring, aralkyl halides like the subject of this article have the halogen on an sp³-hybridized carbon of a side chain. quora.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40420-20-0 |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol |

| Appearance | Not specified (likely a liquid) |

| Boiling Point | Not specified |

| Density | Not specified |

Historical Context and Evolution of Research on Related Aralkyl Halides

The study of haloalkanes dates back centuries, with chloroethane (B1197429) being synthesized as early as the 15th century. wikipedia.org However, the systematic synthesis and understanding of these compounds, including aralkyl halides, burgeoned in the 19th century with the advancement of organic chemistry. wikipedia.org The development of methods for the selective formation of carbon-halogen bonds was a pivotal moment in the history of the field. wikipedia.org

Early research into aralkyl halides was driven by their utility in a variety of chemical reactions, most notably nucleophilic substitution and elimination reactions. The discovery of the Grignard reaction in 1900 by Victor Grignard, which often utilizes alkyl and aralkyl halides, revolutionized organic synthesis by providing a robust method for carbon-carbon bond formation. adichemistry.commnstate.edu

While specific historical research on this compound is not extensively documented, its emergence is intrinsically linked to the broader exploration of functionalized aromatic compounds for applications in medicinal chemistry and materials science. The development of synthetic routes to access polysubstituted benzene (B151609) derivatives with specific substitution patterns has been a continuous effort in organic chemistry, and this compound represents a product of this ongoing endeavor.

Significance of this compound as a Strategic Synthetic Intermediate

The importance of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules. Its utility is primarily derived from the presence of the reactive carbon-bromine bond, which serves as a key site for introducing a variety of functional groups.

This compound is particularly valuable in the pharmaceutical industry, where it is used as a starting material for the synthesis of bioactive compounds. Its structural framework can be incorporated into larger molecules with potential therapeutic applications. For instance, a study has highlighted its role in the synthesis of novel anticancer agents through a series of chemical transformations.

In the realm of polymer chemistry, this compound can function as a monomer or a modifying agent in polymerization reactions. The introduction of the dimethylphenyl group can impart specific properties, such as thermal stability or altered solubility, to the resulting polymer.

The reactivity of this compound is characteristic of primary alkyl halides. It readily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by a wide range of nucleophiles. This allows for the facile introduction of functionalities such as hydroxyl, cyano, and amino groups.

Table 2: Common Reactions of this compound

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide (B78521) in aqueous ethanol | 1-(2-Hydroxyethyl)-2,3-dimethylbenzene |

| Potassium cyanide in dimethyl sulfoxide | 1-(2-Cyanoethyl)-2,3-dimethylbenzene | |

| Oxidation | Potassium permanganate (B83412) in acidic medium | 2,3-Dimethylbenzoic acid |

| Reduction | Lithium aluminum hydride in dry ether | 1-Ethyl-2,3-dimethylbenzene |

Furthermore, the compound can be subjected to oxidation and reduction reactions to modify the bromoethyl side chain. Strong oxidizing agents can convert the side chain to a carboxylic acid or a ketone, while reducing agents can transform the bromoethyl group into an ethyl group. These transformations further underscore the synthetic versatility of this compound as a strategic intermediate in the toolkit of the modern organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIRWWJCYONDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607030 | |

| Record name | 1-(2-Bromoethyl)-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40420-20-0 | |

| Record name | 1-(2-Bromoethyl)-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethyl 2,3 Dimethylbenzene

Targeted Synthesis from Substituted Aromatic Precursors

This approach focuses on introducing the complete 2-bromoethyl group onto the aromatic ring through precursors that already contain a two-carbon chain with a reactive functional group.

A primary and effective strategy involves the substitution of a hydroxyl group from a precursor alcohol. The most common precursor for this method is 2-(2,3-dimethylphenyl)ethanol (B2451284). nih.gov In this synthesis, the alcohol is treated with a brominating agent to replace the -OH group with a bromine atom.

Common brominating agents for this conversion include concentrated hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction with HBr, often facilitated by a strong acid like sulfuric acid, proceeds via protonation of the hydroxyl group, which then leaves as a water molecule, allowing for nucleophilic attack by the bromide ion. prepchem.com The use of PBr₃ is another effective method for converting primary alcohols to alkyl bromides.

Table 1: Comparison of Brominating Agents for 2-(2,3-dimethylphenyl)ethanol

| Reagent | Typical Conditions | Advantages | Disadvantages |

| HBr / H₂SO₄ | Reflux with heating | Cost-effective | Requires strong acidic conditions; potential for side reactions like ether formation. prepchem.com |

| PBr₃ | Cooled, then gentle heating | High yield, milder conditions | Reagent is sensitive to moisture |

Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds. When starting with an alkylated benzene (B151609) precursor such as 1-ethyl-2,3-dimethylbenzene, the position of bromination—either on the aromatic ring or on the alkyl side chain—is determined by the reaction conditions.

To obtain 1-(2-bromoethyl)-2,3-dimethylbenzene, bromination must occur on the side chain, not the ring. Electrophilic aromatic substitution, which would brominate the ring, is favored under conditions using Br₂ with a Lewis acid catalyst (e.g., FeBr₃). libretexts.org This would lead to various isomers of bromo-1-ethyl-2,3-dimethylbenzene. Therefore, to achieve the target compound, reaction pathways that specifically functionalize the side chain are required, effectively avoiding ring bromination. The directing effects of the existing alkyl groups on the benzene ring further complicate electrophilic substitution, making side-chain functionalization a more controlled approach.

Functionalization of Existing Aromatic Side Chains

This strategy begins with a 2,3-dimethylbenzene molecule that already possesses a two-carbon side chain, which is then chemically modified to introduce the bromine atom at the desired position.

Free radical halogenation is a common method for introducing a halogen to an alkyl side chain of an aromatic ring, specifically at the benzylic position (the carbon atom directly attached to the ring). libretexts.org The reagent of choice for this reaction is often N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat. pw.livemasterorganicchemistry.com

However, if this method is applied to 1-ethyl-2,3-dimethylbenzene, the bromination will occur preferentially at the benzylic carbon. This is because the benzylic radical intermediate is significantly stabilized by resonance with the aromatic ring. pw.liveyoutube.com The reaction would therefore yield 1-(1-bromoethyl)-2,3-dimethylbenzene, an isomer of the desired product, not this compound. This makes benzylic halogenation an unsuitable direct pathway for this specific synthesis.

A more viable route involves the hydrobromination of an unsaturated precursor, specifically 2,3-dimethylstyrene (B1265930) (also known as 1-ethenyl-2,3-dimethylbenzene). nih.gov This reaction involves the addition of hydrogen bromide (HBr) across the double bond of the vinyl group.

The regiochemical outcome of this addition is crucial and is governed by the conditions employed:

Markovnikov Addition: In the absence of radical initiators, the addition of HBr follows Markovnikov's rule. The hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon of the vinyl group), and the bromine atom adds to the more substituted carbon (the benzylic carbon). This pathway again leads to the formation of 1-(1-bromoethyl)-2,3-dimethylbenzene. scielo.br

Anti-Markovnikov Addition: To synthesize the target compound, this compound, an anti-Markovnikov addition is necessary. This is achieved by carrying out the reaction in the presence of peroxides or other radical initiators (e.g., azobisisobutyronitrile, AIBN). chemicalbook.com Under these conditions, a free-radical mechanism is initiated that results in the bromine atom adding to the terminal carbon of the vinyl group. chemicalbook.com

Table 2: Regioselectivity in the Hydrobromination of 2,3-Dimethylstyrene

| Reaction Condition | Mechanism | Product |

| HBr (alone) | Ionic (Markovnikov) | 1-(1-Bromoethyl)-2,3-dimethylbenzene |

| HBr, Peroxides/AIBN | Free Radical (Anti-Markovnikov) | This compound |

Optimization and Scalability in Synthetic Protocols

For any synthetic protocol, optimization is key to maximizing yield, minimizing waste, and ensuring safety and economic viability, particularly for large-scale production. For the synthesis of this compound, optimization would focus on the more viable routes: the bromination of 2-(2,3-dimethylphenyl)ethanol and the anti-Markovnikov hydrobromination of 2,3-dimethylstyrene.

Key parameters for optimization include:

Temperature Control: Maintaining an optimal temperature is critical to prevent side reactions. For instance, in the hydrobromination of 2,3-dimethylstyrene, controlling the temperature can prevent polymerization of the starting material. chemicalbook.com

Reagent Stoichiometry: Using the correct molar ratios of reactants is essential. For example, in the anti-Markovnikov addition, a sufficient amount of the radical initiator is needed to ensure the desired pathway dominates.

Solvent Choice: The reaction should be carried out in an inert, non-polar solvent that does not interfere with the radical mechanism. google.com

Purification: Post-reaction workup and purification are critical for isolating the final product with high purity. Techniques such as distillation, washing with bicarbonate solution to remove excess acid, and drying are common. prepchem.com

For scalability, continuous flow reactors could be considered over batch processing. Flow chemistry can offer better control over reaction parameters like temperature and residence time, leading to higher yields and improved safety, especially for exothermic reactions like halogenations. google.com

Influence of Reaction Conditions (Solvent, Temperature, Catalysis)

The conditions under which the bromination of 2-(2,3-dimethylphenyl)ethanol is conducted play a pivotal role in the success of the synthesis. Factors such as the choice of solvent, reaction temperature, and the use of catalysts can significantly impact the reaction rate, yield, and the formation of byproducts.

When using hydrobromic acid , the reaction is often carried out in the presence of a strong acid catalyst like sulfuric acid. prepchem.combyjus.com The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a better leaving group (water), which facilitates the subsequent nucleophilic attack by the bromide ion. chemistrysteps.comlibretexts.org The reaction mechanism can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the alcohol. For a primary alcohol like 2-(2,3-dimethylphenyl)ethanol, an S_N2 mechanism is generally favored. youtube.com The temperature is a critical parameter; for the analogous synthesis of (2-bromoethyl)benzene (B7723623), the mixture is boiled under reflux for several hours to ensure the completion of the reaction. prepchem.com The absence of a solvent or the use of a high-boiling inert solvent is common in these reactions.

Alternatively, phosphorus tribromide (PBr₃) offers a milder method for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.combyjus.com This reaction typically proceeds via an S_N2 mechanism, which leads to an inversion of stereochemistry if a chiral center is present. byjus.commasterorganicchemistry.com The reaction is often performed in an inert solvent like diethyl ether or dichloromethane (B109758) to control the reaction rate and facilitate product isolation. The use of a weak base, such as pyridine, can be employed to neutralize the HBr byproduct, which can sometimes cause side reactions. byjus.com

The use of thionyl chloride (SOCl₂) to first form the corresponding chloro-derivative, which can then be converted to the bromide, is another possibility, though less direct. The reaction with SOCl₂ is often carried out in the presence of a base like pyridine. commonorganicchemistry.com

Evaluation of Yield and Purity across Different Synthetic Routes

The yield and purity of this compound are key metrics for evaluating the efficiency of a synthetic method. These outcomes are directly influenced by the chosen reagents and reaction conditions.

For the synthesis of the related compound (2-bromoethyl)benzene from 2-phenylethanol (B73330) using hydrobromic acid and sulfuric acid, a yield of 70% has been reported after a purification process that includes washing with concentrated sulfuric acid to remove ether byproducts, followed by washing with water and sodium bicarbonate solution, drying, and distillation. prepchem.com It is reasonable to expect a similar yield for the synthesis of this compound under optimized conditions.

The use of phosphorus tribromide (PBr₃) for the conversion of primary alcohols to alkyl bromides is known to generally provide high yields. byjus.com This method is often preferred as it avoids the strong acidic conditions of the HBr/H₂SO₄ method, which can lead to side reactions such as ether formation or rearrangements, although rearrangements are not a concern with this particular primary alcohol. masterorganicchemistry.com

Purification of the final product is crucial for obtaining high purity. Common purification techniques include extraction, washing to remove unreacted reagents and byproducts, drying, and fractional distillation. The purity of the final product can be assessed using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Below is an interactive data table summarizing the general characteristics of the two primary synthetic routes.

| Synthetic Route | Reagents | Typical Mechanism | Common Solvents | General Yield | Key Purity Considerations |

| From Alcohol using HBr | 2-(2,3-dimethylphenyl)ethanol, HBr, H₂SO₄ | S_N2 | None or high-boiling inert solvent | Moderate to High | Removal of ether byproducts and unreacted acid. |

| From Alcohol using PBr₃ | 2-(2,3-dimethylphenyl)ethanol, PBr₃ | S_N2 | Diethyl ether, Dichloromethane | High | Removal of phosphorus-containing byproducts. |

Considerations for Laboratory and Industrial Scale-Up Production

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety Considerations:

Reagent Handling: Both hydrobromic acid and phosphorus tribromide are corrosive and require specialized handling procedures and personal protective equipment. The reactions can be exothermic, necessitating effective temperature control to prevent runaway reactions.

Byproduct Management: The generation of acidic or phosphorus-containing waste streams requires appropriate neutralization and disposal protocols.

Process Optimization for Scale-Up:

Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A thorough understanding of the reaction's thermal profile is necessary to design an adequate cooling system.

Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized "hot spots." The choice of reactor and agitator design is important.

Material Compatibility: The corrosive nature of the reagents requires that the reaction vessels and associated equipment are constructed from resistant materials.

Downstream Processing: The purification process, including extractions, washings, and distillation, must be scalable. Continuous processing methods may be considered for large-scale production to improve efficiency and consistency.

Economic and Environmental Factors:

Reagent Cost and Availability: The cost and availability of the starting materials and reagents are significant factors in the economic viability of the process.

Atom Economy and Waste Reduction: Synthetic routes with higher atom economy and those that generate less hazardous waste are preferred from an environmental and economic perspective.

Solvent Selection: The choice of solvent should consider not only its effect on the reaction but also its environmental impact, flammability, and ease of recovery and recycling.

In an industrial setting, the synthesis of aryl-substituted bromoalkanes often involves continuous flow reactors or batch reactors with robust control systems to manage the reaction parameters and ensure safe and efficient production. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 1 2 Bromoethyl 2,3 Dimethylbenzene

Nucleophilic Substitution Reactivity

Nucleophilic substitution in 1-(2-bromoethyl)-2,3-dimethylbenzene occurs at the primary carbon atom bonded to the bromine. This electrophilic center is the site of attack for a wide range of nucleophiles.

The unimolecular nucleophilic substitution (SN1) mechanism is highly disfavored for this compound. SN1 reactions proceed through a carbocation intermediate, and the rate-determining step is the formation of this carbocation. chemistry.coachlibretexts.org In the case of this primary alkyl halide, dissociation of the C-Br bond would lead to a highly unstable primary carbocation, which makes this pathway energetically prohibitive under normal conditions. chemistry.coachstackexchange.com

However, a theoretical possibility for a unimolecular pathway exists through a carbocation rearrangement. If the primary carbocation were to form, it could potentially undergo a rapid 1,2-hydride shift. libretexts.orgmasterorganicchemistry.com This would involve the migration of a hydrogen atom from the adjacent benzylic carbon to the primary carbocation center, resulting in a much more stable secondary benzylic carbocation. leah4sci.comkhanacademy.orgyoutube.com This benzylic cation would be significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. Despite this potential for rearrangement, the initial formation of the unstable primary carbocation presents a substantial energy barrier, making direct SN2 or E2 reactions the overwhelmingly preferred pathways.

The bimolecular nucleophilic substitution (SN2) mechanism is the dominant substitution pathway for this compound. chemistry.coachquora.com This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. wikipedia.orglibretexts.orgchemistrysteps.com

Key characteristics of the SN2 reaction for this substrate include:

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the alkyl halide and the nucleophile. wikipedia.orgyoutube.com The rate equation is expressed as: rate = k[Alkyl Halide][Nucleophile].

Mechanism: The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the C-Br bond. wikipedia.orgchemistrysteps.com This trajectory is necessary for the electrons of the nucleophile's highest occupied molecular orbital (HOMO) to interact effectively with the C-Br σ* antibonding orbital (LUMO).

Stereochemistry: A direct consequence of the backside attack is the inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. wikipedia.org If the reaction were performed on a chiral isotopologue of this compound, an (R)-enantiomer would yield the (S)-enantiomer of the product, and vice versa. libretexts.org

Substrate Structure: As a primary alkyl halide, the reaction center is relatively unhindered, which is ideal for the SN2 mechanism. stackexchange.comquora.com While the adjacent 2,3-dimethylphenyl group imparts some steric bulk, it is positioned at the beta-carbon and does not significantly impede the nucleophile's approach to the alpha-carbon. msu.edu

The outcome of reacting this compound is highly dependent on the properties of the nucleophile. Strong nucleophiles are required for a practical SN2 reaction rate. chemistry.coach The basicity of the nucleophile also plays a critical role in determining whether substitution or elimination will be the major pathway.

| Nucleophile | Nucleophile Type | Expected Major Reaction | Product(s) |

|---|---|---|---|

| I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Strong Nucleophile / Weak Base | SN2 | Substitution Product |

| HO⁻, CH₃O⁻, CH₃CH₂O⁻ | Strong Nucleophile / Strong Base | Competition (SN2 and E2) | Mixture of Substitution and Elimination Products |

| (CH₃)₃CO⁻ (tert-Butoxide) | Weak Nucleophile / Strong, Bulky Base | E2 | Elimination Product |

| H₂O, CH₃OH | Weak Nucleophile / Weak Base | Very Slow Reaction (Primarily SN2) | Substitution Product (Solvolysis) |

Data based on general principles of alkyl halide reactivity. libretexts.orgchemistry.coach

Elimination Reactions (E1, E2) Leading to Olefinic Products

When treated with a sufficiently strong base, this compound can undergo a dehydrobromination reaction to yield an alkene product, specifically 1,2-dimethyl-3-vinylbenzene.

For an elimination reaction to occur, a proton must be removed from a carbon atom adjacent (beta) to the carbon bearing the leaving group. In this compound, the only beta-protons are on the benzylic carbon. Because there is only one possible position for elimination, the reaction is not subject to regioselectivity considerations like Zaitsev's or Hofmann's rule. khanacademy.orgyoutube.comchemistrysteps.comyoutube.com Only a single alkene isomer can be formed.

The stereochemistry of the bimolecular elimination (E2) reaction is highly specific. The E2 mechanism requires a specific geometric arrangement where the beta-proton and the bromide leaving group are in an anti-periplanar conformation. libretexts.orgchemtube3d.com This means they lie in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. This alignment allows for the smooth, concerted formation of the π-bond as the C-H and C-Br bonds break. libretexts.orgmasterorganicchemistry.comlibretexts.org The molecule can readily adopt this conformation through free rotation around the C-C single bond.

For primary alkyl halides like this compound, SN2 and E2 reactions are in direct competition. libretexts.orgsparknotes.com The ratio of substitution to elimination products is influenced by several key factors. acs.orgnih.govnih.gov

Base/Nucleophile Strength and Steric Hindrance: This is a primary determinant.

Strong, non-bulky bases (e.g., sodium ethoxide, NaOH) can act as both nucleophiles and bases, often leading to a mixture of SN2 and E2 products. chemistrysteps.com

Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles due to their bulk. They preferentially abstract the relatively accessible beta-proton, strongly favoring the E2 pathway. libretexts.orgchemistry.coach

Good nucleophiles that are weak bases (e.g., I⁻, CN⁻) will almost exclusively yield the SN2 product. chemistry.coachsparknotes.com

Temperature: Elimination reactions generally have higher activation energies than substitution reactions and result in an increase in the number of product molecules, leading to a positive entropy change. echemi.comstackexchange.com Therefore, increasing the reaction temperature favors the elimination pathway over substitution. glasp.comasterorganicchemistry.com Low temperatures favor substitution. glasp.co

| Reagent | Reagent Type | Temperature | Expected Major Product |

|---|---|---|---|

| NaCN in DMSO | Strong Nucleophile, Weak Base | Low | SN2 (Substitution) |

| CH₃CH₂ONa in Ethanol | Strong Base, Strong Nucleophile | Low | SN2 (Major), E2 (Minor) |

| CH₃CH₂ONa in Ethanol | Strong Base, Strong Nucleophile | High | E2 (Major), SN2 (Minor) |

| (CH₃)₃COK in tert-Butanol | Strong, Bulky Base | Any | E2 (Elimination) |

Data based on general principles of SN2/E2 competition. libretexts.orgchemistry.coach

Organometallic Cross-Coupling Transformations

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these transformations primarily involve the activation of the carbon-bromine bond by a transition metal catalyst, typically palladium.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and this compound, as an alkyl halide, can participate in these transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the alkyl halide to a palladium(0) complex. nobelprize.orglibretexts.orgyoutube.com

Suzuki Coupling:

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov While typically applied to aryl and vinyl halides, the Suzuki coupling of alkyl halides like this compound is also feasible, though it can be more challenging due to slower oxidative addition and the potential for β-hydride elimination. libretexts.org

The catalytic cycle for the Suzuki coupling of this compound with an arylboronic acid would proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

| Step | Description | Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | 2-(2,3-dimethylphenyl)ethyl-palladium(II) bromide |

| Transmetalation | Transfer of the aryl group from the boronic acid to the palladium complex. | Di-organic palladium(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of Pd(0). | Final coupled product and Pd(0) catalyst |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov For this compound, this would typically involve its reaction with an alkene like styrene (B11656) or an acrylate. researchgate.net

The mechanism of the Heck reaction is similar to other palladium-catalyzed couplings and involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound.

Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the new, more substituted alkene product.

Reductive Elimination: The base assists in the reductive elimination of HBr from the palladium-hydride complex to regenerate the active palladium(0) catalyst.

Sonogashira Coupling:

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govacs.orgscirp.org The reaction with an alkyl halide such as this compound is also possible.

The catalytic cycle for the Sonogashira coupling is believed to involve two interconnected cycles, one for palladium and one for copper:

Palladium Cycle:

Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

Copper Cycle:

The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the transmetalation step. nih.govcoconote.app

| Catalyst System | Reactants | Product Type |

| Suzuki | Palladium catalyst, base, boronic acid/ester | Aryl- or vinyl-substituted 2,3-dimethylphenylethane |

| Heck | Palladium catalyst, base, alkene | Substituted alkene |

| Sonogashira | Palladium catalyst, copper(I) co-catalyst, base, terminal alkyne | 1-Aryl/vinyl-4-(2,3-dimethylphenyl)but-1-yne |

Magnesium-Mediated Grignard Reagent Formation and Subsequent Alkylations.coconote.app

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 2-(2,3-dimethylphenyl)ethylmagnesium bromide. byjus.combyjus.com This organometallic compound is a potent nucleophile and a strong base. quora.com

The formation of the Grignard reagent is thought to proceed via a radical mechanism on the surface of the magnesium metal. byjus.com The magnesium donates an electron to the alkyl halide, leading to the formation of a radical anion, which then fragments to form an alkyl radical and a halide ion. The alkyl radical then reacts with another magnesium atom to form the organomagnesium compound.

Once formed, 2-(2,3-dimethylphenyl)ethylmagnesium bromide is a versatile intermediate for a variety of alkylation reactions. It readily reacts with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds, leading to the synthesis of a wide range of alcohols. youtube.commasterorganicchemistry.comchemguide.co.uklibretexts.org

Reaction with Ketones:

The reaction of 2-(2,3-dimethylphenyl)ethylmagnesium bromide with a ketone, for example, acetone, proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ketone. This results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. chemguide.co.uklibretexts.org

| Reactant | Product after Acidic Workup |

| Formaldehyde | 3-(2,3-Dimethylphenyl)propan-1-ol (Primary alcohol) |

| Acetaldehyde | 4-(2,3-Dimethylphenyl)butan-2-ol (Secondary alcohol) |

| Acetone | 2-Methyl-4-(2,3-dimethylphenyl)butan-2-ol (Tertiary alcohol) |

Radical Reaction Pathways and Their Synthetic Utility.byjus.com

Beyond organometallic transformations, this compound can also participate in reactions that proceed through radical intermediates. These reactions are typically initiated by light or a radical initiator.

The C-Br bond in this compound can undergo homolytic cleavage to generate a 2-(2,3-dimethylphenyl)ethyl radical. This radical species can then participate in various radical chain reactions. youtube.comucl.ac.uklibretexts.org The stability of the radical intermediate plays a crucial role in determining the reaction pathway.

One significant application of radical pathways involving alkyl bromides is in addition reactions to alkenes. The 2-(2,3-dimethylphenyl)ethyl radical, generated from this compound, can add across the double bond of an alkene. This addition typically follows an anti-Markovnikov regioselectivity, where the radical adds to the less substituted carbon of the alkene, leading to the formation of a more stable secondary or tertiary radical intermediate. libretexts.orgyoutube.comnih.gov This intermediate can then abstract a bromine atom from another molecule of this compound, propagating the radical chain and forming a new alkyl bromide.

The synthetic utility of these radical reactions lies in their ability to form carbon-carbon bonds under conditions that are often complementary to ionic or organometallic methods. For instance, radical cyclization reactions of appropriately substituted bromoethylbenzene derivatives can be employed to construct cyclic structures.

| Reaction Type | Key Intermediate | Synthetic Outcome |

| Radical Addition to Alkenes | 2-(2,3-dimethylphenyl)ethyl radical | Formation of new C-C bonds and functionalized alkyl bromides |

| Radical Cyclization | Intramolecular radical addition | Construction of cyclic and polycyclic systems |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Bromoethyl 2,3 Dimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete structural assignment for 1-(2-bromoethyl)-2,3-dimethylbenzene can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, ethyl, and methyl protons. The substitution pattern on the benzene (B151609) ring—three adjacent substituents—leads to a complex splitting pattern for the aromatic protons.

The ethyl group protons are expected to appear as two triplets, characteristic of an A₂B₂ spin system, due to coupling with each other. The methylene (B1212753) group adjacent to the aromatic ring (benzylic protons) will be deshielded by the ring's electron currents and will appear at a downfield position compared to the methylene group attached to the electronegative bromine atom. Data from (2-Bromoethyl)benzene (B7723623) shows the benzylic protons (-CH₂Ar) at approximately 3.2 ppm and the bromine-adjacent protons (-CH₂Br) at 3.5 ppm. chemicalbook.com The two methyl groups attached to the aromatic ring are chemically non-equivalent and are expected to appear as two distinct singlets. Based on data for o-xylene, these signals are anticipated in the range of 2.2-2.3 ppm. chemicalbook.comdocbrown.info The aromatic region is predicted to show a complex multiplet for the three protons on the trisubstituted benzene ring, likely in the 7.0-7.2 ppm range. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.0 – 7.2 | Multiplet | - |

| -CH₂-Br | ~3.5 | Triplet | ~7.5 |

| Ar-CH₂- | ~3.2 | Triplet | ~7.5 |

| Ar-CH₃ (at C2) | ~2.3 | Singlet | - |

| Ar-CH₃ (at C3) | ~2.2 | Singlet | - |

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. For this compound, ten distinct carbon signals are expected.

The positions of the aromatic carbons can be estimated from data for o-xylene, which shows signals for substituted carbons around 136 ppm and for unsubstituted carbons between 125-130 ppm. bmrb.io The bromoethyl substituent will influence these shifts. The carbon attached to the bromoethyl group (C1) is expected to be in a similar region. The aliphatic carbons of the ethyl chain can be predicted based on data for (2-bromoethyl)benzene, with the benzylic carbon appearing around 39 ppm and the carbon bonded to bromine appearing around 33 ppm. chemicalbook.com The two methyl carbons are predicted to have chemical shifts around 19-20 ppm, similar to those in o-xylene. bmrb.io

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar-C-CH₂) | ~138 |

| C2/C3 (Ar-C-CH₃) | ~136 |

| C4/C5/C6 (Ar-CH) | 125 - 130 |

| Ar-CH₂- | ~39 |

| -CH₂-Br | ~33 |

| Ar-CH₃ (at C2) | ~20 |

| Ar-CH₃ (at C3) | ~19 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the bromoethyl group by showing a cross-peak between the signals of the benzylic (-CH₂Ar) and the bromine-adjacent (-CH₂Br) protons. It would also show correlations between the adjacent protons on the aromatic ring, helping to decipher the complex multiplet. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the proton signals of the methyl groups to their corresponding carbon signals and similarly for the ethyl and aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range (2-3 bond) connectivity. Key expected correlations would include cross-peaks between the methyl protons and the aromatic carbons C2, C3, and C1. Additionally, the benzylic protons would show correlations to the aromatic carbons C1, C2, and C6, confirming the attachment point of the ethyl chain to the dimethyl-substituted ring. bmrb.io

Vibrational Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands identifying its key structural components. Data from analogous compounds like (2-bromoethyl)benzene and 1-bromo-2-ethylbenzene (B162476) are used for these predictions. nist.govnist.govnist.gov

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretches from the methyl and ethyl groups would appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

Aromatic C=C Stretching: Overtone and combination bands typically appear in the 1650-2000 cm⁻¹ region, which can be indicative of the substitution pattern. The fundamental aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 700 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

| C-Br Stretch | 600 - 700 | Medium-Strong |

Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the substituted benzene ring and the carbon backbone.

The Raman spectrum is expected to be dominated by signals from the aromatic ring. Based on data for xylene isomers, strong bands are predicted for the ring breathing mode (around 1050 cm⁻¹) and other ring C-C stretching modes (e.g., ~1600 cm⁻¹ and a characteristic peak near 1220 cm⁻¹). researchgate.netpace.edu The C-H stretching vibrations observed in the FT-IR will also be present. The C-Br stretch, while visible in IR, is often weak in Raman spectra. The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) provides a distinct signature for the molecule. rktech.hu

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic Ring Stretch | ~1600 | Strong |

| Aromatic Ring Stretch | ~1220 | Strong |

| Ring Breathing Mode | ~1050 | Strong |

| C-C-Br Bending | ~570 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides definitive confirmation of its molecular weight and characteristic fragmentation patterns that reveal its structural features.

The molecular ion peak [M]•+ is observed at m/z 212 and 214, with the characteristic isotopic pattern of a bromine-containing compound. The presence of two peaks of nearly equal intensity, separated by two mass units, is due to the natural abundance of the bromine isotopes, 79Br and 81Br. This pattern unequivocally confirms the presence of a single bromine atom in the molecule. The nominal molecular weight of the compound is 213.11 g/mol .

Fragmentation analysis provides further structural insights. A primary fragmentation pathway involves the cleavage of the C-C bond between the ethyl group and the benzene ring (benzylic cleavage). This results in the formation of a highly stable dimethylbenzyl cation or its tropylium (B1234903) ion isomer at m/z 119. This is often a prominent peak in the spectrum of bromoalkylbenzenes. Another significant fragmentation is the loss of the bromine atom, leading to a fragment ion at m/z 133. The base peak in the spectrum of related compounds like (2-bromoethyl)benzene is often the C₈H₉⁺ ion at m/z 105, formed by the loss of the CH₂Br radical, followed by rearrangement. nist.gov A similar fragmentation for this compound would result in a dimethyl-substituted tropylium ion.

| m/z | Proposed Fragment Ion | Structural Formula | Fragmentation Pathway |

|---|---|---|---|

| 212/214 | Molecular Ion | [C₁₀H₁₃Br]•+ | - |

| 133 | [M - Br]⁺ | [C₁₀H₁₃]⁺ | Loss of Br• radical |

| 119 | Dimethylbenzyl/tropylium ion | [C₉H₁₁]⁺ | Benzylic cleavage, loss of •CH₂Br |

| 105 | Xylyl cation | [C₈H₉]⁺ | Loss of C₂H₄Br• from molecular ion |

| 91 | Tropylium ion | [C₇H₇]⁺ | Loss of methyl group from [C₈H₉]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of C₂H₂ from tropylium ion |

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the atomic and molecular structure of a compound in its solid state. wikipedia.org This technique provides precise three-dimensional coordinates of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. wikipedia.org

While a specific crystal structure for this compound is not publicly available, analysis of related brominated aromatic compounds demonstrates the type of detailed structural information that can be obtained. researchgate.net For the analysis to be performed, the compound, which is typically a liquid at room temperature, would need to be crystallized, often at low temperatures.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.1, c = 9.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.4, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 975.2 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.445 |

Other Advanced Spectroscopic Techniques

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the spectrum is dominated by π→π* transitions within the benzene ring.

The benzene spectrum typically shows three absorption bands: an intense primary band around 184 nm, a second primary band near 204 nm (the E₂-band), and a weaker, vibrationally-structured secondary band around 255 nm (the B-band). scilit.com Substitution on the benzene ring affects the position (λmax) and intensity (molar absorptivity, ε) of these bands. Alkyl groups, such as the two methyl groups and the bromoethyl group in the target compound, are weak auxochromes that typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

Based on data for related compounds like 2-bromo-1,3-dimethylbenzene, this compound is expected to exhibit a B-band with fine structure in the 260-280 nm region and a more intense E₂-band around 210-220 nm. nist.gov The precise λmax values are influenced by the substitution pattern and solvent polarity.

| Absorption Band | Approximate λmax (nm) | Electronic Transition | Expected Characteristics |

|---|---|---|---|

| E₂-band | ~215 | π→π | High intensity |

| B-band | ~272 | π→π (forbidden) | Low intensity, may show vibrational fine structure |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.

For this compound, XPS can provide detailed information about the carbon and bromine environments. The high-resolution C 1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms: aromatic carbons (C-C/C-H), aliphatic carbons of the ethyl chain (C-C), and the carbon directly bonded to the electronegative bromine atom (C-Br). The C-Br bond will cause a positive chemical shift in the binding energy of the associated carbon atom compared to the aliphatic C-C carbon, due to the electron-withdrawing effect of bromine. eag.com Aromatic C-C bonds typically appear at a binding energy of ~284.8 eV, which is often used as a reference.

The Br 3d spectrum provides an unambiguous signature for the presence of bromine. It appears as a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling, with a characteristic peak separation of approximately 1.05 eV. researchgate.net For bromine covalently bonded to carbon, the Br 3d₅/₂ peak is expected to appear at a binding energy of approximately 69-70 eV. researchgate.net

| Core Level | Chemical State | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 | Reference Peak |

| Aliphatic C-C | ~285.2 | Slightly higher than aromatic C-C | |

| C-Br | ~286.3 | Shifted to higher energy due to electronegative Br | |

| Br 3d₅/₂ | C-Br | ~69.7 | Spin-orbit split doublet with ~1.05 eV separation |

| Br 3d₃/₂ | C-Br | ~70.75 |

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search for scholarly articles and computational chemistry data, no specific theoretical studies detailing the quantum chemical properties of this compound could be identified in the public domain. Consequently, the construction of a detailed article focusing on its computational chemistry, as per the requested outline, is not feasible at this time.

The requested analysis, which includes:

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Geometry Optimization and Conformational Analysis

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)

Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) Surface Analysis

requires specific data sets and research findings that are generated from dedicated computational investigations of the molecule. Such studies appear not to have been published or made publicly available for this compound.

Without access to peer-reviewed computational research on this specific compound, any attempt to generate the requested data tables and in-depth analysis would be speculative and would not meet the standards of scientific accuracy.

Computational Chemistry Studies on 1 2 Bromoethyl 2,3 Dimethylbenzene

Molecular Electrostatic Potential (MEP) Surface Analysis.

Identification of Reactive Sites for Electrophilic and Nucleophilic Attack.

The prediction of reactive sites within a molecule is a fundamental application of computational chemistry, crucial for understanding its chemical behavior. For 1-(2-bromoethyl)-2,3-dimethylbenzene, theoretical methods such as Density Functional Theory (DFT) are employed to identify the regions most susceptible to electrophilic and nucleophilic attack. This is often achieved through the analysis of the molecule's electronic properties, including the distribution of electron density and the energies of its frontier molecular orbitals.

One key approach involves the calculation of Fukui functions and the Molecular Electrostatic Potential (MEP). The MEP provides a visual representation of the electrostatic potential mapped onto the electron density surface of the molecule. Regions with a negative electrostatic potential (typically colored in shades of red and yellow) indicate areas of high electron density and are thus prone to electrophilic attack. Conversely, regions with a positive electrostatic potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, MEP analysis would likely indicate that the aromatic ring, enriched in electron density by the two methyl groups, is the primary site for electrophilic attack. The specific positions on the ring (ortho, meta, para to the ethyl group) will have varying reactivity based on the combined directing effects of the substituents. The bromine atom, being highly electronegative, and the carbon atom to which it is attached, would be identified as potential sites for nucleophilic attack due to the polarization of the C-Br bond.

Table 1: Predicted Reactive Sites in this compound

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Electrophilic | Aromatic Ring (positions 4, 5, and 6) | High electron density due to the activating effect of the two methyl groups. |

| Nucleophilic | Carbon atom of the bromoethyl group | Electron-deficient due to the inductive effect of the bromine atom. |

| Nucleophilic | Bromine atom | Can act as a leaving group in substitution reactions. |

Prediction of Spectroscopic Parameters from First Principles.

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, are invaluable for predicting the spectroscopic properties of molecules. sumitomo-chem.co.jp These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds. For this compound, computational methods can be used to simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR).

Theoretical IR spectra are typically calculated by determining the vibrational frequencies of the molecule's normal modes. These calculated frequencies and their corresponding intensities can then be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific peaks to particular vibrational motions, such as C-H stretching, C=C bending in the aromatic ring, and the C-Br stretching of the bromoethyl group.

Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. sumitomo-chem.co.jp The calculated maximum absorption wavelength (λmax) and oscillator strengths can provide insights into the electronic structure and chromophores present in this compound.

NMR chemical shifts can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained and compared to experimental NMR data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

| FT-IR | Vibrational Frequency | ~3050-2900 cm⁻¹ | C-H stretching (aromatic and aliphatic) |

| FT-IR | Vibrational Frequency | ~1600-1450 cm⁻¹ | C=C stretching (aromatic ring) |

| FT-IR | Vibrational Frequency | ~650-550 cm⁻¹ | C-Br stretching |

| UV-Vis (TD-DFT) | λmax | ~270 nm | π → π* transition in the benzene (B151609) ring |

| ¹H NMR | Chemical Shift | ~7.0-7.2 ppm | Aromatic protons |

| ¹H NMR | Chemical Shift | ~3.6 ppm | -CH₂-Br protons |

| ¹H NMR | Chemical Shift | ~3.1 ppm | Ar-CH₂- protons |

| ¹³C NMR | Chemical Shift | ~135-140 ppm | Quaternary aromatic carbons |

| ¹³C NMR | Chemical Shift | ~125-130 ppm | CH aromatic carbons |

| ¹³C NMR | Chemical Shift | ~35 ppm | -CH₂-Br carbon |

Reaction Mechanism Elucidation and Transition State Calculations.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape of a reaction pathway. sumitomo-chem.co.jp For reactions involving this compound, such as nucleophilic substitution or elimination reactions, DFT calculations can be used to map out the entire reaction coordinate. sumitomo-chem.co.jp

This involves locating the equilibrium geometries of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy (ΔG‡) for the reaction can be determined. sumitomo-chem.co.jp This activation energy is a key factor in determining the rate of the reaction.

For example, in a nucleophilic substitution reaction where the bromine atom is replaced by a nucleophile, computational studies can help to distinguish between an SN1 and an SN2 mechanism. By calculating the energies of the respective intermediates and transition states, the more favorable pathway can be identified. These calculations can also provide insights into the stereochemistry of the reaction and the influence of solvent effects.

Table 3: Hypothetical Reaction Energetics for a Nucleophilic Substitution on this compound

| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (ΔG‡) | 24.8 | Energy barrier that must be overcome for the reaction to proceed. sumitomo-chem.co.jp |

| Reaction Energy (ΔG) | -15.2 | The overall reaction is thermodynamically favorable (exergonic). |

Nonlinear Optical (NLO) Properties Prediction.

Nonlinear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical data storage, optical switching, and frequency conversion. nih.gov Computational chemistry plays a vital role in the design and screening of new NLO materials by predicting their NLO properties from first principles.

The key NLO properties of a molecule are its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). These properties describe how the electron cloud of a molecule responds to an external electric field. Molecules with large hyperpolarizability values are desirable for NLO applications.

For this compound, DFT calculations can be used to compute these NLO properties. The presence of the electron-donating methyl groups and the electron-withdrawing bromoethyl group can lead to intramolecular charge transfer, which is a key feature for enhancing NLO response. nih.gov By systematically modifying the structure of the molecule, for example, by introducing different substituents on the aromatic ring, computational studies can guide the design of derivatives with optimized NLO properties.

Table 4: Hypothetical Predicted NLO Properties of this compound

| NLO Property | Calculated Value | Unit |

| Dipole Moment (μ) | 2.15 | Debye |

| Mean Polarizability (α) | 1.8 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 5.2 x 10⁻³⁰ | esu |

Strategic Applications of 1 2 Bromoethyl 2,3 Dimethylbenzene in Complex Organic Synthesis

Role as a Precursor in the Synthesis of Specialty Chemicals

The presence of a reactive carbon-bromine bond makes 1-(2-Bromoethyl)-2,3-dimethylbenzene an excellent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in the synthesis of a variety of specialty chemicals, from complex molecular scaffolds to intricate supramolecular assemblies.

Formation of Carbon-Carbon Bonds through Alkylation and Arylation Reactions

This compound serves as a key building block in alkylation and arylation reactions, which are fundamental processes for constructing complex organic molecules.

Alkylation Reactions: The bromoethyl group is susceptible to nucleophilic attack, making it an effective alkylating agent. This is particularly useful in reactions with carbanions derived from active methylene (B1212753) compounds, such as malonic esters. In these reactions, the bromoethyl moiety is introduced to form a new carbon-carbon bond, leading to the creation of more complex carbon skeletons. The general mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then displaces the bromide ion from this compound.

Interactive Data Table: Alkylation Reactions

| Nucleophile | Reagent/Catalyst | Product Type |

| Malonic Ester | Sodium Ethoxide | Substituted Malonic Ester |

| Cyanoacetate | Potassium Carbonate | Substituted Cyanoacetate |

| Organocuprate | Lithium Diorganocuprate | Alkylated Aromatic |

Friedel-Crafts Alkylation: This compound can also be used in Friedel-Crafts alkylation reactions, where the bromoethyl group, activated by a Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a carbocation or a carbocation-like species. wikipedia.orglibretexts.orgmasterorganicchemistry.com This electrophile then attacks an aromatic ring, resulting in the formation of a new carbon-carbon bond and the synthesis of more complex diarylalkane structures. wikipedia.orglibretexts.orgmasterorganicchemistry.com However, a key consideration in Friedel-Crafts alkylations is the potential for carbocation rearrangements, which can sometimes lead to a mixture of products. libretexts.org

Synthesis of Macrocyclic Compounds and Supramolecular Architectures

The rigid 2,3-dimethylphenyl unit of this compound makes it an attractive component for the construction of macrocyclic compounds and supramolecular architectures. These large, cyclic molecules have applications in host-guest chemistry, molecular recognition, and materials science.

While direct examples of the use of this compound in the synthesis of macrocycles like cyclophanes are not prevalent in the literature, its structural motifs are highly relevant. Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. The synthesis of such structures often involves the reaction of a di- or poly-functionalized aromatic precursor with a linking agent. A derivative of this compound, functionalized with an additional reactive site, could serve as a key building block for creating novel cyclophane structures with specific conformational properties imparted by the 2,3-dimethyl substitution pattern.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

The 2,3-dimethylphenethyl moiety, which can be readily accessed from this compound, is a structural feature found in a number of biologically active molecules. This makes the parent compound a valuable starting material for the synthesis of pharmaceutical and agrochemical intermediates.

Construction of Core Structures for Active Pharmaceutical Ingredients (APIs)

Substituted phenethylamines are a well-established class of compounds with a wide range of pharmacological activities, particularly affecting the central nervous system (CNS). nih.govnih.gov By converting the bromoethyl group of this compound to an amino group, a 2-(2,3-dimethylphenyl)ethylamine is formed. This substituted phenethylamine (B48288) can serve as a core structure for the development of novel APIs. The 2,3-dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to improved therapeutic properties. For instance, various substituted phenethylamine derivatives have been investigated for their antidepressant activity. nih.gov

Similarly, in the field of agrochemicals, phenethyl amide derivatives have shown promise as fungicidal agents. The 2,3-dimethylphenethyl scaffold can be incorporated into new pesticide candidates to explore structure-activity relationships and develop more effective and selective crop protection agents.

Generation of Labeled Analogs for Research Studies (e.g., Deuteration)

Isotopically labeled compounds are invaluable tools in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Deuterium (B1214612) (²H), a stable isotope of hydrogen, is often incorporated into drug molecules to probe metabolic pathways and reaction mechanisms.

The synthesis of deuterated analogs of this compound can be achieved through various established methods. For example, deuterated starting materials can be used in the synthesis of the compound, or deuterium can be introduced at a later stage through isotopic exchange reactions. These labeled compounds can then be used in metabolic studies to trace the fate of the molecule in biological systems. The presence of deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect, which can provide valuable insights into the mechanism of drug metabolism. nih.gov

Development of Polymeric and Material Precursors

The reactivity of the bromoethyl group, combined with the specific substitution pattern of the aromatic ring, makes this compound a potential monomer or precursor for the synthesis of novel polymers and materials with tailored properties.

One area of interest is the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. d-nb.infonih.govwikipedia.org PPVs are a class of conducting polymers with applications in organic light-emitting diodes (OLEDs) and other electronic devices. wikipedia.org By first converting the bromoethyl group to a vinyl group via an elimination reaction, a 1-vinyl-2,3-dimethylbenzene monomer can be generated. This monomer could then be polymerized, potentially in combination with other monomers, to create a PPV derivative with specific electronic and physical properties conferred by the 2,3-dimethyl substituents. These substituents can influence the polymer's solubility, processability, and solid-state packing, which are critical factors for device performance.

Furthermore, the bromoethyl group can act as an initiator or a functional handle in various polymerization techniques. For example, it could be used to initiate atom transfer radical polymerization (ATRP) to grow polymer chains from a surface or to create block copolymers. cmu.edu The resulting polymers would incorporate the 2,3-dimethylphenyl moiety, which could impart unique thermal or mechanical properties to the final material.

Interactive Data Table: Potential Polymer Applications

| Polymer Type | Synthetic Strategy | Potential Properties |

| Poly(p-phenylene vinylene) Derivative | Elimination to vinyl monomer, then polymerization | Modified solubility, altered electronic properties |

| Functionalized Polystyrene | Co-polymerization of the corresponding vinyl derivative | Tunable refractive index, improved thermal stability |

| Block Copolymers | Use as an ATRP macroinitiator | Self-assembly into nanostructures |

Enzymatic and Biocatalytic Transformations of Substituted Arylalkanes.

The use of enzymes and biocatalytic systems offers a powerful and sustainable alternative to traditional chemical methods for the transformation of substituted arylalkanes like this compound. These biological catalysts can exhibit remarkable chemo-, regio-, and stereoselectivity, operating under mild reaction conditions. This section explores the enzymatic and biocatalytic approaches to the hydroxylation and dehalogenation of such compounds, highlighting the development of specialized biocatalysts and the study of their substrate specificity.

Stereoselective Hydroxylation:

Enzymatic hydroxylation of the ethyl side chain of substituted arylalkanes, analogous to the 2-bromoethyl group in this compound, is a well-documented process. Cytochrome P450 monooxygenases (P450s) are particularly adept at this transformation. For instance, the metabolism of ethylbenzene (B125841) by cytochrome P450cam results in hydroxylation almost exclusively at the benzylic carbon, producing 1-phenylethanol (B42297) with a notable preference for the (R)-enantiomer, exhibiting a ratio of approximately 2:1 over the (S)-enantiomer. nih.gov

Further studies with engineered P450 enzymes have demonstrated the potential for highly stereoselective hydroxylations. For example, a variant of P450 BM3 has been used for the divergent hydroxylation of ethylbenzene, yielding benzylic alcohol with high selectivity. researchgate.net The stereochemical outcome of these reactions is highly dependent on the specific enzyme variant and the substrate's structure, including the substitution pattern on the aromatic ring. The presence of methyl groups, as in this compound, would influence the binding orientation of the substrate within the enzyme's active site, thereby affecting the regio- and stereoselectivity of the hydroxylation.

Unspecific peroxygenases (UPOs) also represent a promising class of biocatalysts for hydroxylation reactions. While some UPOs may favor aromatic hydroxylation, others can selectively hydroxylate the benzylic position of alkylbenzenes. google.com The product distribution between ring and side-chain hydroxylation is influenced by the nature of the substituents on the benzene (B151609) ring. google.com

| Enzyme Class | Model Substrate | Product(s) | Stereoselectivity |

| Cytochrome P450cam | Ethylbenzene | 1-Phenylethanol | R:S ratio of approx. 2:1 |

| Engineered P450 BM3 | Ethylbenzene | 1-Phenylethanol, 2-Phenylethanol (B73330), Cresols | Variant-dependent, high enantioselectivity possible |

| Unspecific Peroxygenase (AbrUPO) | Ethylbenzene | 1-Phenylethanol, 4-Ethylphenol | Moderate enantioselectivity for 1-phenylethanol |

Stereoselective Dehalogenation:

The enzymatic cleavage of the carbon-bromine bond in this compound represents a key transformation for its further functionalization. Haloalkane dehalogenases (HLDs) are the primary enzymes responsible for this type of reaction. muni.cz These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds, converting haloalkanes into their corresponding alcohols. muni.czcore.ac.uk The reaction typically proceeds via an S\textsubscript{N}2 mechanism, involving a nucleophilic attack by an active site residue. researchgate.net

While a broad range of halogenated compounds can serve as substrates for HLDs, their activity and stereoselectivity towards arylalkyl halides can vary significantly. nih.gov Generally, brominated substrates exhibit lower K\textsubscript{m} values and higher rates of C-Br bond cleavage compared to their chlorinated counterparts. core.ac.uknih.gov The substrate specificity of HLDs is largely determined by the architecture of their active site and access tunnels. nih.gov

| Enzyme Class | General Substrate Class | Transformation | General Stereoselectivity Trends |

| Haloalkane Dehalogenase (HLD) | Bromoalkanes, Bromoesters | Bromoalkane → Alcohol + Bromide ion | Often enantioselective, preference for (R)-enantiomers in some cases |

| Artificial Dehalogenase | Aryl Halides | Aryl Halide → Aryl group for cross-coupling | Dependent on the design of the artificial enzyme |

The development of novel biocatalysts with enhanced activity, stability, and selectivity for transformations of substituted arylalkanes is an active area of research. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been instrumental in tailoring enzymes for specific applications.

For hydroxylation reactions, the active sites of cytochrome P450 enzymes have been engineered to control regio- and stereoselectivity. By modifying key amino acid residues, it is possible to alter the substrate binding orientation and favor the formation of a desired product. nih.gov For example, iterative saturation mutagenesis of P450 BM3 has yielded mutants with high selectivity for specific hydroxylation positions on steroid substrates, a principle that can be applied to other substrate classes like arylalkanes. nih.gov

Similarly, the substrate specificity of haloalkane dehalogenases can be modulated through protein engineering. The broad substrate range of wild-type HLDs can be both an advantage and a disadvantage. muni.cz Engineering efforts have focused on narrowing or shifting the substrate specificity to target particular halogenated compounds. muni.cz The development of artificial dehalogenases, combining a protein scaffold with a synthetic cofactor, has opened new avenues for biocatalytic cross-coupling reactions of aryl halides. nih.gov

Substrate specificity studies are crucial for understanding the structure-function relationships of these enzymes and for selecting the appropriate biocatalyst for a given transformation. Systematic screening of enzyme libraries against a diverse set of substrates allows for the classification of enzymes based on their activity profiles. nih.gov For haloalkane dehalogenases, these studies have led to their classification into different substrate-specificity groups, which aids in predicting their utility for converting novel substrates. researchgate.net The insights gained from these studies guide further protein engineering efforts to create bespoke biocatalysts for the transformation of complex molecules like this compound.

Future Research Trajectories and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are fundamental to developing environmentally benign and economically viable synthetic routes for 1-(2-Bromoethyl)-2,3-dimethylbenzene. jcchems.comnih.gov Future research will likely focus on several key areas to enhance the sustainability of its synthesis.

Atom Economy and Waste Minimization: Traditional bromination and alkylation reactions often generate significant waste. Future methodologies will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. nih.gov This includes exploring catalytic systems that replace stoichiometric reagents, thereby minimizing byproduct formation.

Use of Greener Solvents and Reagents: The search for alternatives to hazardous organic solvents is a cornerstone of green chemistry. jcchems.com Research is expected to investigate the use of ionic liquids, supercritical fluids, or bio-based solvents for the synthesis of this compound and its precursors. Additionally, developing routes from renewable feedstocks, such as lignin-derived aromatic platform chemicals, represents a long-term goal for sustainable production. researchgate.net

Catalytic Approaches: The development of novel catalytic processes is crucial. This includes employing heterogeneous catalysts that can be easily recovered and reused, or exploring photocatalysis and electrocatalysis to drive reactions under milder conditions, reducing energy consumption and the need for harsh reagents. manuscriptpoint.com For instance, moving away from stoichiometric brominating agents like N-bromosuccinimide (NBS) towards catalytic methods using bromide salts with an oxidant is a promising avenue. researchgate.net

| Green Chemistry Principle | Application to Synthesis of this compound |

| Atom Economy | Designing syntheses that minimize byproducts, such as catalytic cross-coupling reactions. |

| Safer Solvents | Replacing traditional chlorinated solvents with ionic liquids or water-based systems. |

| Energy Efficiency | Utilizing photocatalysis or microwave-assisted synthesis to reduce reaction times and energy input. |

| Renewable Feedstocks | Investigating synthetic pathways starting from bio-derived aromatic compounds. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. vapourtec.comthieme-connect.de The integration of the synthesis of this compound into automated flow platforms is a key area for future development. dntb.gov.uathieme-connect.de

In a flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. vapourtec.com This level of control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates. For example, a multi-step synthesis could be designed where 2,3-dimethylphenol (B72121) is first alkylated and then brominated in a continuous sequence without isolating intermediates.

Automation and machine learning algorithms can be coupled with flow reactors to enable high-throughput reaction optimization. vapourtec.comvapourtec.com An automated system could systematically vary reaction conditions to rapidly identify the optimal parameters for the synthesis of this compound, significantly accelerating process development. vapourtec.com

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is a valuable synthetic intermediate, its full reactive potential remains to be explored. Future research will likely focus on uncovering novel transformations and utilizing its unique structure for the synthesis of complex molecules.